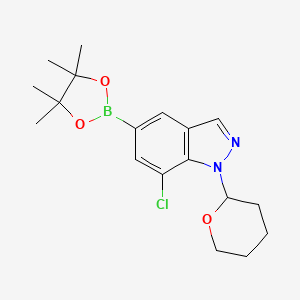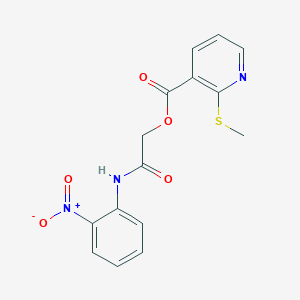
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrophenyl group, an amino group, an oxoethyl group, and a methylthio group attached to a nicotinate moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method starts with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then reacted with an appropriate amine to form the corresponding amide. The final step involves the esterification of the amide with 2-(methylthio)nicotinic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme PqsD, preventing the synthesis of signal molecules essential for bacterial communication . This inhibition disrupts quorum sensing in bacteria, reducing their ability to form biofilms and cause infections.
Comparación Con Compuestos Similares
Similar Compounds
(2-Nitrophenyl)methanol derivatives: These compounds also feature a nitrophenyl group and have been studied for their enzyme inhibitory properties.
Thiophene derivatives: Compounds with a thiophene ring system, such as 5-methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile, share similar chemical properties and applications.
Uniqueness
2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions
Propiedades
Fórmula molecular |
C15H13N3O5S |
|---|---|
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
[2-(2-nitroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H13N3O5S/c1-24-14-10(5-4-8-16-14)15(20)23-9-13(19)17-11-6-2-3-7-12(11)18(21)22/h2-8H,9H2,1H3,(H,17,19) |
Clave InChI |
DAQPIFNCMWKZNS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B15280313.png)


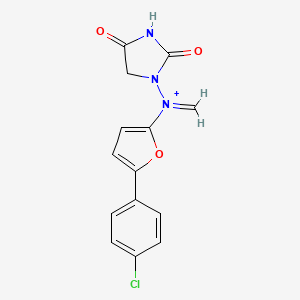
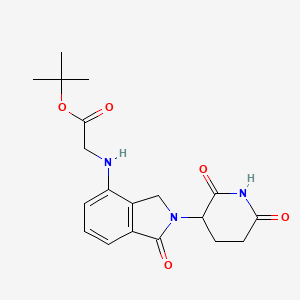



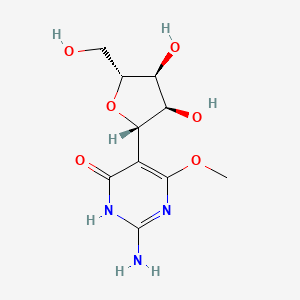
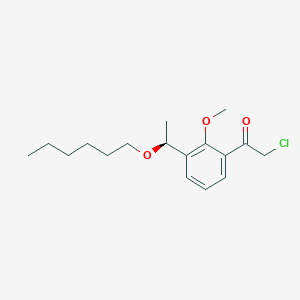

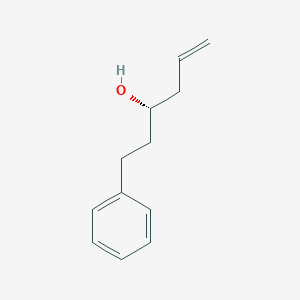
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
